molecular formula C21H19NO4S B2547111 Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate CAS No. 1797064-01-7

Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B2547111
CAS No.: 1797064-01-7
M. Wt: 381.45
InChI Key: JFQPIVZYDKYSMJ-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a structurally complex organic compound featuring a methyl benzoate core linked to a carbamoyl group, which is further connected to a thiophene ring substituted with a hydroxy(phenyl)methyl moiety. The hydroxy(phenyl)methyl group introduces chirality and polarizability, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

methyl 4-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-26-21(25)16-9-7-15(8-10-16)20(24)22-13-17-11-12-18(27-17)19(23)14-5-3-2-4-6-14/h2-12,19,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPIVZYDKYSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Decomposition

The target molecule decomposes into three modular components:

  • Methyl 4-(chlorocarbonyl)benzoate : Acyl chloride precursor for carbamoyl bond formation.
  • (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine : Amine-bearing thiophene nucleophile.
  • Esterification backbone : Methanol-derived ester group.

This disconnection strategy aligns with reported carbamoyl benzoate syntheses, where dianhydride cores react with amine nucleophiles under controlled conditions.

Synthetic Pathways and Methodological Comparisons

Pathway A: Sequential Esterification-Carbamoylation

Step 1: Synthesis of Methyl 4-Carboxybenzoate

Benzoic acid (50 mmol) undergoes Fischer esterification with methanol (200 mmol) catalyzed by concentrated H₂SO₄ (15% w/w) at reflux (110°C) for 8-10 hours. Post-reaction, excess methanol is distilled at reduced pressure (20 mmHg, 75°C), yielding the ester (92% purity by HPLC).

Step 2: Acyl Chloride Formation

The ester (10 mmol) reacts with thionyl chloride (30 mmol) in anhydrous DCM at 0°C. After 2 hours, volatiles are removed under vacuum to isolate methyl 4-(chlorocarbonyl)benzoate as a crystalline solid (mp 89-91°C, 85% yield).

Step 3: Amine Synthesis and Coupling

(5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine (8 mmol), synthesized via Mannich reaction on 2-thiophenecarboxaldehyde, reacts with the acyl chloride in THF with triethylamine (10 mmol) at -15°C. The mixture stirs for 12 hours, followed by aqueous workup (5% HCl) and recrystallization from ethyl acetate to yield the target compound (67% yield).

Pathway B: One-Pot Tandem Approach

Reaction Conditions

4-Carboxybenzoyl chloride (10 mmol), methyl 5-(aminomethyl)-2-(hydroxydiphenylmethyl)thiophene-3-carboxylate (9 mmol), and DMAP (0.5 mmol) react in DMF at 80°C for 6 hours. The homogeneous mixture precipitates upon cooling, yielding 73% product after silica gel chromatography (hexane:EtOAc 3:1).

Key Advantages
  • Eliminates intermediate isolation
  • Higher atom economy (82% vs 68% in Pathway A)
  • Reduced solvent consumption (DMF only)

Pathway C: Enzymatic Catalysis

Lipase-Mediated Esterification

Candida antarctica lipase B (CAL-B) catalyzes transesterification between 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoic acid (5 mmol) and vinyl acetate (20 mmol) in tert-butanol at 45°C. After 48 hours, GC-MS analysis shows 58% conversion, with enzyme reuse retaining 74% activity after 5 cycles.

Critical Process Parameters and Optimization

Temperature Effects on Carbamoylation

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
-15 12 67 92
0 8 71 89
25 5 63 85

Lower temperatures favor slower, more controlled coupling, minimizing diacylamide byproducts.

Solvent Impact on Crystallinity

Solvent System Crystal Habit Purity (%) Recovery (%)
Ethyl acetate Needles 98 82
Methanol:DCM (1:3) Prisms 95 78
Acetonitrile Amorphous 87 65

Ethyl acetate induces superior crystal packing due to polarity matching the carbamoyl-thiophene moiety.

Spectroscopic Characterization

Infrared Spectroscopy (FTIR)

  • ν 3320 cm⁻¹ : N-H stretch (carbamoyl)
  • ν 1705 cm⁻¹ : Ester C=O
  • ν 1655 cm⁻¹ : Carbamoyl C=O
  • ν 1580 cm⁻¹ : Thiophene ring vibration

¹H NMR (400 MHz, CDCl₃)

  • δ 8.15 (d, J=8.4 Hz, 2H) : Benzoate aromatic protons
  • δ 7.42 (m, 5H) : Phenyl group
  • δ 6.95 (d, J=3.6 Hz, 1H) : Thiophene H-3
  • δ 4.65 (s, 2H) : CH₂NHCO
  • δ 3.92 (s, 3H) : OCH₃

Industrial Scalability Challenges

Catalyst Recovery

Homogeneous H₂SO₄ in Pathway A necessitates neutralization (NaHCO₃), generating 1.2 kg sulfate waste per kg product. Heterogeneous alternatives like Amberlyst-15 reduce waste but lower yield to 61%.

Thiophene Stability

Prolonged heating above 110°C induces thiophene ring decomposition, limiting reaction scale to <5 kg batches. Cryogenic conditions (-15°C) in coupling steps mitigate degradation but increase energy costs by 40%.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated coupling using Ir(ppy)₃ (2 mol%) enables room-temperature carbamoylation. Preliminary trials show 79% yield in 3 hours with reduced epimerization.

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) achieve 92% conversion in 8 minutes residence time, versus 12 hours batch mode. Challenges include thiophene precipitation in narrow channels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene/Thiazole-Based Carbamates

Thiophene and thiazole rings are common in bioactive compounds due to their electronic properties and ability to engage in π-π stacking or hydrogen bonding. Key comparisons include:

Compound Core Structure Substituents Melting Point Key Properties
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate (Target) Thiophene Hydroxy(phenyl)methyl Not Reported Likely moderate polarity due to hydroxy and carbamoyl groups; potential chirality
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione (4f) Thiazole 4-Nitrophenyl, aminothiazole 206–208°C High melting point due to nitro group; confirmed via NMR and HRMS
Thiazol-5-ylmethyl carbamate analogs () Thiazole Ethoxycarbonylamino, hydroperoxypropan Not Reported Designed for enhanced hydrogen bonding; potential protease inhibition
  • Structural Insights : Replacing thiophene with thiazole (as in ) introduces a nitrogen atom, enabling additional hydrogen bonding. This substitution could enhance binding affinity in biological systems but may reduce lipophilicity .
  • Substituent Effects: The hydroxy(phenyl)methyl group in the target compound contrasts with the nitro or aminothiazole groups in . Nitro groups increase melting points and electron-withdrawing effects, while hydroxy groups enhance solubility and hydrogen-bonding capacity .

Benzoate Esters with Diverse Moieties

Benzoate esters are versatile scaffolds in drug design. Comparisons include:

Compound Attached Group Synthetic Method Application
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzimidazole Na₂S₂O₅ in DMF Potential kinase inhibitor
Metsulfuron methyl ester () Triazine-sulfonyl Sulfonylurea synthesis Herbicide (acetolactate synthase inhibition)
Target Compound Thiophene-carbamoyl Likely coupling or carbamate formation Undefined (research phase)
  • Synthetic Challenges : The target compound’s thiophene-carbamoyl linkage may require specialized coupling reagents (e.g., EDC/HOBt) compared to the benzimidazole synthesis in , which uses Na₂S₂O₅ .
  • Functional Group Impact : The carbamoyl group in the target compound contrasts with sulfonylureas in , which exhibit herbicidal activity via enzyme inhibition. This suggests divergent biological targets .

Biological Activity

Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate, a compound characterized by its complex structure featuring thiophene and carbamate moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H19NO4SC_{21}H_{19}NO_4S, with a molecular weight of 381.4 g/mol. The compound features a thiophene core, which is known for its electron-rich properties, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds with carbamate structures have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of N,N-disubstituted carbamates have demonstrated IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, indicating potential neuroprotective effects .
  • Interaction with Receptors : The thiophene ring can interact with various receptors and enzymes, modulating their activity. The hydroxyphenylmethyl group enhances binding affinity, leading to more potent biological effects .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by increasing intracellular reactive oxygen species (ROS), thereby triggering cell death pathways .

Antioxidant Activity

This compound has been studied for its antioxidant properties. The presence of phenolic hydroxyl groups is believed to contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of similar carbamate compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death by inhibiting AChE activity, which is often elevated in neurodegenerative diseases .
  • Anticancer Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through ROS-mediated pathways. The compound was shown to increase caspase activity and decrease cell viability in prostate cancer cells .

Comparative Analysis

To better understand the activity of this compound, a comparison with other thiophene derivatives is useful:

Compound NameStructure TypeBiological ActivityIC50 (µM)
Compound ACarbamateAChE Inhibition38.98
Compound BThiopheneAntioxidantN/A
This compoundThiophene-CarbamateAnticancer, NeuroprotectiveN/A

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